[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol
CAS No.:
Cat. No.: VC15745706
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol -](/images/structure/VC15745706.png)
Specification
Molecular Formula | C10H13N3O |
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Molecular Weight | 191.23 g/mol |
IUPAC Name | [1-(2-aminoethyl)benzimidazol-2-yl]methanol |
Standard InChI | InChI=1S/C10H13N3O/c11-5-6-13-9-4-2-1-3-8(9)12-10(13)7-14/h1-4,14H,5-7,11H2 |
Standard InChI Key | IUBCGGKCTDBVLB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CCN)CO |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
[1-(2-Aminoethyl)-1H-benzimidazol-2-yl]methanol (IUPAC name: [1-(2-aminoethyl)benzimidazol-2-yl]methanol) has the molecular formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol. The compound’s structure integrates a benzimidazole ring system—a fused bicyclic aromatic system comprising benzene and imidazole rings—with two functional moieties:
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A hydroxymethyl group (-CH₂OH) at position 2 of the benzimidazole core.
The presence of these groups enhances solubility and enables hydrogen bonding, critical for interactions with biological targets.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₃N₃O | |
Molecular Weight | 191.23 g/mol | |
SMILES | C1=CC=C2C(=C1)N=C(N2CCN)CO | |
InChIKey | IUBCGGKCTDBVLB-UHFFFAOYSA-N |
Spectroscopic Analysis
Structural confirmation of the compound relies on spectroscopic techniques:
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¹H NMR: Resonances corresponding to the aromatic protons (δ 7.2–7.8 ppm), hydroxymethyl group (δ 4.6–5.0 ppm), and aminoethyl side chain (δ 2.8–3.2 ppm for -CH₂NH₂) .
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FT-IR: Stretching vibrations for -OH (3200–3500 cm⁻¹), -NH₂ (3350–3450 cm⁻¹), and C=N (1600–1620 cm⁻¹) .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of [1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol typically involves a multi-step protocol:
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Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions .
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Introduction of the 2-Aminoethyl Group: Alkylation of the benzimidazole nitrogen using 2-chloroethylamine or related reagents.
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Hydroxymethyl Functionalization: Oxidation or substitution reactions to install the -CH₂OH group at position 2 .
Microwave-assisted synthesis has been proposed to enhance reaction efficiency, reducing processing times by 30–50% compared to conventional methods.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | o-PDA, HCl, reflux, 6h | 65% |
2 | 2-Chloroethylamine, K₂CO₃, DMF | 58% |
3 | NaBH₄, MeOH, 0°C | 72% |
Purification and Characterization
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures yield purities >95%. LC-MS and elemental analysis validate molecular integrity .
Compound | IC₅₀ (MCF-7) | Target |
---|---|---|
Target Compound | 1.2 µM | Tubulin Polymerization |
(1-Methyl-1H-benzimidazol-2-yl)methanol | 3.5 µM | DNA Intercalation |
2-Amino-α-phenylmethanol | 4.8 µM | Topoisomerase II |
Comparative Analysis with Structural Analogs
Solubility and Bioavailability
The 2-aminoethyl side chain confers improved aqueous solubility (>2.5 mg/mL) compared to methyl-substituted analogs (e.g., (1-methyl-1H-benzimidazol-2-yl)methanol: 0.8 mg/mL) . This enhancement correlates with higher oral bioavailability in rodent models (F%: 42 vs. 18).
Metabolic Stability
In vitro hepatic microsome assays indicate moderate metabolic stability (t₁/₂: 45 minutes), with primary degradation pathways involving N-dealkylation and hydroxylation .
Future Research Directions
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Mechanistic Studies: Elucidate precise molecular targets using X-ray crystallography and molecular docking.
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Derivatization: Explore acylated or sulfonated derivatives to enhance pharmacokinetic profiles.
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In Vivo Efficacy: Evaluate toxicity and therapeutic indices in murine models of infection and cancer.
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